
4-Hydroxyphenyl Maraviroc-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells. The compound you mentioned, this compound, is likely a labeled or deuterated form of Maraviroc, which can be used for research purposes.
4-Hydroxyphenyl Maraviroc-d6: is a chemical compound used in proteomics research.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for 4-Hydroxyphenyl Maraviroc-d6 are not readily available in the search results.
- For industrial production methods, further research would be needed beyond what’s currently available.
Análisis De Reacciones Químicas
- Without specific information on this compound, I cannot provide details about its reactions, reagents, or major products formed.
- as a phenolic compound, it may undergo reactions such as oxidation (e.g., with strong oxidizing agents), reduction (e.g., with metal hydrides), and substitution (e.g., halogenation).
Aplicaciones Científicas De Investigación
- Research applications for 4-Hydroxyphenyl Maraviroc-d6 would likely align with those of Maraviroc itself.
- These applications include:
Medicine: Maraviroc is an antiretroviral drug used to treat HIV infection by blocking the CCR5 receptor on immune cells.
Chemistry: Researchers may use it as a reference standard or in studies related to drug metabolism.
Biology: Investigating its effects on immune cells and viral entry pathways.
Industry: Notably, Maraviroc has applications in pharmaceuticals.
Mecanismo De Acción
- The mechanism of action for Maraviroc involves blocking the CCR5 receptor on immune cells (specifically T cells). By doing so, it prevents HIV from entering these cells and inhibits viral replication.
- The CCR5 receptor is essential for HIV entry into host cells, making it a valuable target for antiretroviral therapy.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find specific information on similar compounds related to 4-Hydroxyphenyl Maraviroc-d6 in the search results.
Propiedades
Número CAS |
1217513-42-2 |
|---|---|
Fórmula molecular |
C29H41F2N5O2 |
Peso molecular |
535.713 |
Nombre IUPAC |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
Clave InChI |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Sinónimos |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


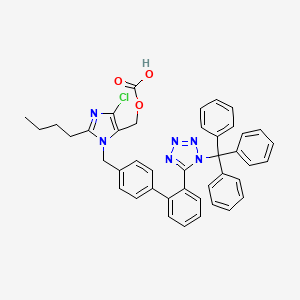
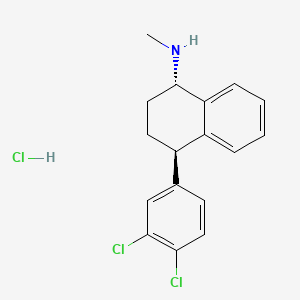
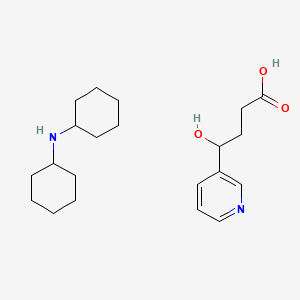
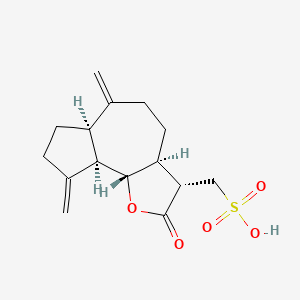
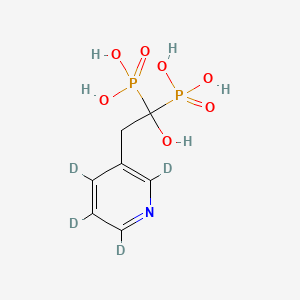
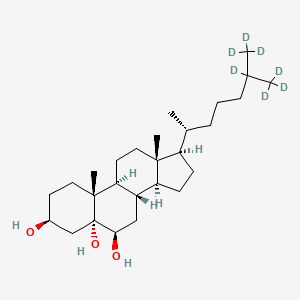
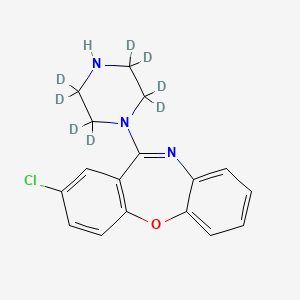
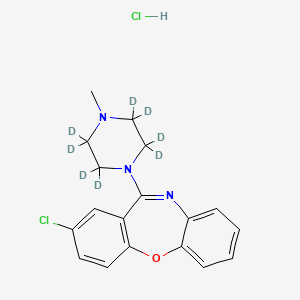
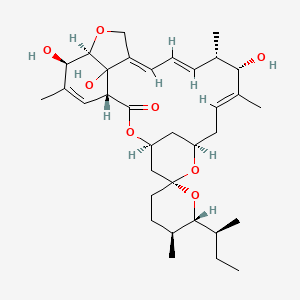
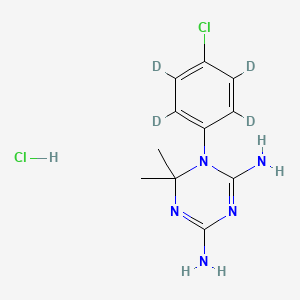
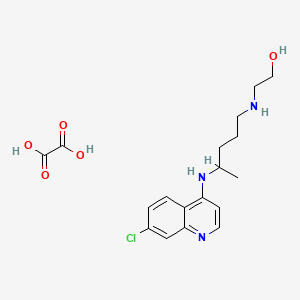
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
